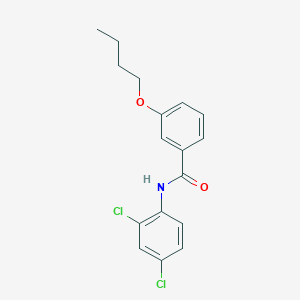
3-butoxy-N-(2,4-dichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-(2,4-dichlorophenyl)benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a fungicide. BDCRB belongs to the class of benzamide fungicides and has a broad spectrum of activity against various fungal pathogens.
Mécanisme D'action
The mechanism of action of 3-butoxy-N-(2,4-dichlorophenyl)benzamide involves the inhibition of fungal cell wall synthesis. 3-butoxy-N-(2,4-dichlorophenyl)benzamide targets the enzyme beta-1,3-glucan synthase, which is responsible for the synthesis of beta-glucans, a major component of the fungal cell wall. By inhibiting this enzyme, 3-butoxy-N-(2,4-dichlorophenyl)benzamide disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects
3-butoxy-N-(2,4-dichlorophenyl)benzamide has been shown to have low toxicity to mammals, making it a promising candidate for use as a fungicide. However, studies have shown that 3-butoxy-N-(2,4-dichlorophenyl)benzamide can cause adverse effects on the growth and development of aquatic organisms, such as fish and crustaceans. Therefore, caution should be exercised when using 3-butoxy-N-(2,4-dichlorophenyl)benzamide in aquatic environments.
Avantages Et Limitations Des Expériences En Laboratoire
3-butoxy-N-(2,4-dichlorophenyl)benzamide has several advantages for use in lab experiments. It has a broad spectrum of activity against various fungal pathogens, making it a versatile tool for studying fungal biology. Additionally, 3-butoxy-N-(2,4-dichlorophenyl)benzamide has a well-defined mechanism of action, making it a useful tool for studying the cell wall synthesis pathway in fungi. However, 3-butoxy-N-(2,4-dichlorophenyl)benzamide has some limitations, including its potential toxicity to aquatic organisms and its limited solubility in water.
Orientations Futures
There are several future directions for research on 3-butoxy-N-(2,4-dichlorophenyl)benzamide. One area of interest is the development of new formulations of 3-butoxy-N-(2,4-dichlorophenyl)benzamide that improve its solubility and reduce its potential toxicity to aquatic organisms. Additionally, further studies are needed to understand the molecular mechanisms underlying the antifungal activity of 3-butoxy-N-(2,4-dichlorophenyl)benzamide. Finally, 3-butoxy-N-(2,4-dichlorophenyl)benzamide has potential applications in the development of new antifungal drugs for the treatment of fungal infections in humans and animals. Further research is needed to explore this potential application of 3-butoxy-N-(2,4-dichlorophenyl)benzamide.
Conclusion
In conclusion, 3-butoxy-N-(2,4-dichlorophenyl)benzamide is a promising compound with significant potential as a fungicide. Its broad spectrum of activity against various fungal pathogens, well-defined mechanism of action, and low toxicity to mammals make it a valuable tool for studying fungal biology. However, caution should be exercised when using 3-butoxy-N-(2,4-dichlorophenyl)benzamide in aquatic environments, and further research is needed to explore its potential applications in the development of new antifungal drugs.
Méthodes De Synthèse
The synthesis of 3-butoxy-N-(2,4-dichlorophenyl)benzamide involves the reaction of 2,4-dichloroaniline with butyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-chlorobenzoic acid to yield 3-butoxy-N-(2,4-dichlorophenyl)benzamide. The synthesis method of 3-butoxy-N-(2,4-dichlorophenyl)benzamide has been extensively studied and optimized to produce high yields of the compound.
Applications De Recherche Scientifique
3-butoxy-N-(2,4-dichlorophenyl)benzamide has been widely used in scientific research for its antifungal properties. It has been shown to be effective against various fungal pathogens, including Fusarium oxysporum, Botrytis cinerea, and Alternaria solani. 3-butoxy-N-(2,4-dichlorophenyl)benzamide has also been studied for its potential use in controlling fungal infections in crops, such as tomatoes and grapes.
Propriétés
IUPAC Name |
3-butoxy-N-(2,4-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-16-8-7-13(18)11-15(16)19/h4-8,10-11H,2-3,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZOQSVWRHIIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)
![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate](/img/structure/B5150580.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)


![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)
![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)
![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)
